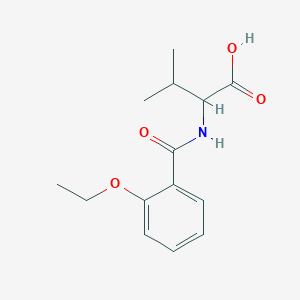
N-(3-Oxo-1,2-dihydroinden-2-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Oxo-1,2-dihydroinden-2-yl)prop-2-enamide, also known as DPI, is a synthetic compound that has been widely used in scientific research. It belongs to the class of indenone derivatives and has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
N-(3-Oxo-1,2-dihydroinden-2-yl)prop-2-enamide exerts its biological activity by inhibiting the activity of NADPH oxidase, an enzyme that generates ROS in cells. By inhibiting NADPH oxidase, N-(3-Oxo-1,2-dihydroinden-2-yl)prop-2-enamide reduces the production of ROS, which can cause oxidative damage to cells and contribute to various diseases. N-(3-Oxo-1,2-dihydroinden-2-yl)prop-2-enamide has also been shown to inhibit the activity of other enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(3-Oxo-1,2-dihydroinden-2-yl)prop-2-enamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of ROS in cells, which can cause oxidative damage to DNA, proteins, and lipids. N-(3-Oxo-1,2-dihydroinden-2-yl)prop-2-enamide has also been shown to inhibit the activity of COX-2 and LOX, which are involved in inflammation and cancer. In addition, N-(3-Oxo-1,2-dihydroinden-2-yl)prop-2-enamide has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
实验室实验的优点和局限性
N-(3-Oxo-1,2-dihydroinden-2-yl)prop-2-enamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and with high purity. It has also been extensively studied, and its biological activity has been well characterized. However, N-(3-Oxo-1,2-dihydroinden-2-yl)prop-2-enamide has some limitations for lab experiments. It is a reactive compound that can interact with other molecules in cells, which can complicate the interpretation of experimental results. In addition, N-(3-Oxo-1,2-dihydroinden-2-yl)prop-2-enamide has been shown to exhibit some toxicity in cells, which can limit its use in certain experiments.
未来方向
There are several future directions for research on N-(3-Oxo-1,2-dihydroinden-2-yl)prop-2-enamide. One direction is to further investigate its potential applications in cancer therapy. N-(3-Oxo-1,2-dihydroinden-2-yl)prop-2-enamide has been shown to induce apoptosis in cancer cells, and further studies are needed to determine its efficacy in animal models and clinical trials. Another direction is to investigate its potential applications in neurodegenerative diseases. N-(3-Oxo-1,2-dihydroinden-2-yl)prop-2-enamide has been shown to reduce oxidative stress in neurons, which can contribute to the development of neurodegenerative diseases. Finally, further studies are needed to determine the optimal dosage and administration of N-(3-Oxo-1,2-dihydroinden-2-yl)prop-2-enamide for its potential therapeutic applications.
合成方法
N-(3-Oxo-1,2-dihydroinden-2-yl)prop-2-enamide can be synthesized using various methods, including the reaction of 2-acetylfuran with 2-nitrobenzaldehyde, followed by the reduction of the nitro group to an amino group and subsequent cyclization. Another method involves the reaction of 2-acetylfuran with 2-nitrobenzaldehyde in the presence of a base, followed by the reduction of the nitro group to an amino group and subsequent cyclization. Both methods have been reported to yield N-(3-Oxo-1,2-dihydroinden-2-yl)prop-2-enamide in good yields and purity.
科学研究应用
N-(3-Oxo-1,2-dihydroinden-2-yl)prop-2-enamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral activities. N-(3-Oxo-1,2-dihydroinden-2-yl)prop-2-enamide has also been used as a tool compound to study the role of reactive oxygen species (ROS) in various cellular processes.
属性
IUPAC Name |
N-(3-oxo-1,2-dihydroinden-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-11(14)13-10-7-8-5-3-4-6-9(8)12(10)15/h2-6,10H,1,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQALFMRPXODKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CC2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Oxo-1,2-dihydroinden-2-yl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2645299.png)
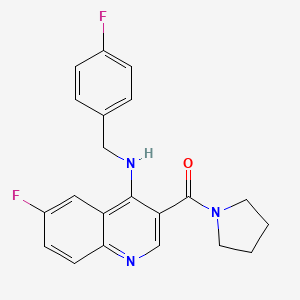
![1-[2-(4-Fluoro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine](/img/structure/B2645304.png)
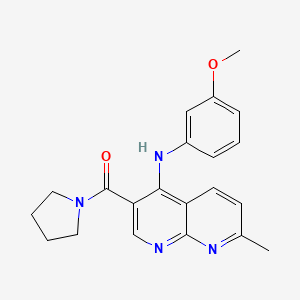
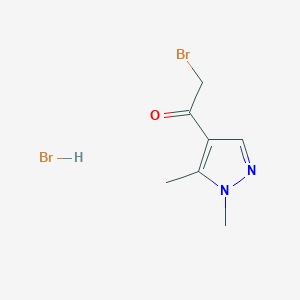
![Ethyl 5-[(4-chloro-2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B2645309.png)

![1-[(4-Fluorophenyl)carbamoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2645311.png)
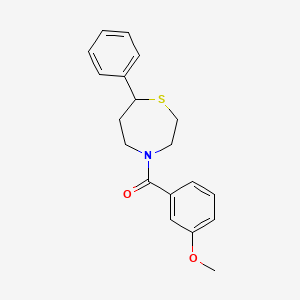
![N-cyclohexyl-2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2645314.png)
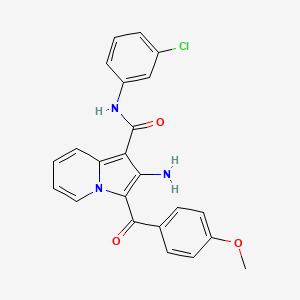
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromo-3-methylphenyl)acetamide](/img/structure/B2645317.png)

